![molecular formula C10H8ClF3O3 B2442778 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride CAS No. 683274-64-8](/img/structure/B2442778.png)
2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride
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Overview
Description
2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride, also known as TFMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is not well understood. However, it is believed that 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride may act as a reactive intermediate in various chemical reactions, particularly in the synthesis of chiral compounds. 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride may also act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride are not well studied. However, 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is believed to be relatively non-toxic and non-hazardous.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is its ease of synthesis. 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride can be synthesized using relatively simple and inexpensive reagents. Additionally, 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is relatively stable and easy to handle. One limitation of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride is its limited solubility in certain solvents, which may limit its use in certain reactions.
Future Directions
There are several potential future directions for research on 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride. One area of research could focus on the development of new synthetic methods for 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride and its derivatives. Another area of research could focus on the use of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride as a reagent in the synthesis of novel polymers with unique properties. Additionally, research could be conducted on the potential use of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride as a catalyst in various chemical reactions. Finally, research could be conducted on the potential use of 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride as a reagent in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Methods
2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride can be synthesized through a multistep process starting from 4-trifluoromethoxyphenol. The first step involves the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected phenol is then converted to the corresponding ether by reaction with 2-bromo-1-chloropropane in the presence of a base. The TBDMS group is then removed, and the resulting phenol is converted to the corresponding acid chloride by reaction with thionyl chloride. The final product, 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride, is obtained by reaction of the acid chloride with 2-propanol.
Scientific Research Applications
2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride has been investigated for its potential applications in various fields of scientific research. In the field of materials science, 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride has been used as a building block for the synthesis of novel polymers with unique properties. 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride has also been studied for its potential use as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. Additionally, 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride has been investigated for its potential use as a reagent in the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]propanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c1-6(9(11)15)16-7-2-4-8(5-3-7)17-10(12,13)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUDXGPCMBXLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride |
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